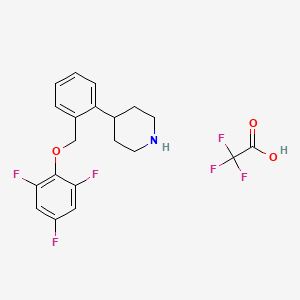
JF526-Taxol (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JF526-Taxol (TFA) is a versatile compound used primarily as a scaffold for fluorogenic probes. It is known for its applications in super-resolution immunofluorescence, where it serves as a ligand for self-labeling tags, stains for endogenous structures, and spontaneously blinking labels .
Métodos De Preparación
The synthesis of JF526-Taxol (TFA) involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often customized based on the required purity and yield. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
JF526-Taxol (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
JF526-Taxol (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for developing new fluorogenic probes.
Biology: Employed in super-resolution imaging techniques to study cellular structures and dynamics.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the manufacturing of high-precision imaging devices and analytical instruments
Mecanismo De Acción
The mechanism of action of JF526-Taxol (TFA) involves its ability to serve as a scaffold for fluorogenic probes. It interacts with specific molecular targets and pathways to enable high-resolution imaging. The compound’s unique structure allows it to bind to self-labeling tags and endogenous structures, facilitating the visualization of cellular components .
Comparación Con Compuestos Similares
JF526-Taxol (TFA) is unique due to its versatility and high efficiency in super-resolution imaging. Similar compounds include:
JF549-Taxol (TFA): Another fluorogenic probe scaffold with slightly different spectral properties.
JF646-Taxol (TFA): Known for its applications in near-infrared imaging.
JF669-Taxol (TFA): Used for deep-tissue imaging due to its longer wavelength absorption
These compounds share similar applications but differ in their specific properties and optimal use cases.
Propiedades
Fórmula molecular |
C75H75F9N4O19 |
|---|---|
Peso molecular |
1507.4 g/mol |
Nombre IUPAC |
4-[[8-[[(1S,2R)-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-2-hydroxy-3-oxo-1-phenylpropyl]amino]-8-oxooctyl]carbamoyl]-2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]benzoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C73H74F6N4O17.C2HF3O2/c1-37-52(31-73(95)63(99-66(93)40-19-13-10-14-20-40)61-69(5,62(89)59(87)57(37)68(73,3)4)53(85)30-54-72(61,36-96-54)100-38(2)84)98-67(94)60(88)58(39-17-11-9-12-18-39)81-55(86)21-15-7-6-8-16-24-80-64(90)41-22-23-42(65(91)92)43(25-41)56-44-26-46(74)48(82-32-70(76,77)33-82)28-50(44)97-51-29-49(47(75)27-45(51)56)83-34-71(78,79)35-83;3-2(4,5)1(6)7/h9-14,17-20,22-23,25-29,52-54,58-61,63,85,87-88,95H,6-8,15-16,21,24,30-36H2,1-5H3,(H2-,80,81,86,90,91,92);(H,6,7)/t52-,53-,54+,58-,59+,60+,61-,63-,69+,72-,73+;/m0./s1 |
Clave InChI |
WYTXGBVNWCQFKK-SOCHEKDQSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CCCCCCCNC(=O)C6=CC(=C(C=C6)C(=O)O)C7=C8C=C(C(=[N+]9CC(C9)(F)F)C=C8OC1=CC(=C(C=C17)F)N1CC(C1)(F)F)F)O)O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)O.C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)

![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)



